molecular formula C20H24N4O3S2 B2558414 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide CAS No. 865592-38-7

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

Cat. No. B2558414
M. Wt: 432.56
InChI Key: MGCZODBATSKEKK-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound with the molecular formula C20H24N4O3S2 and a molecular weight of 432.561.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. However, there are related compounds such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole that have been synthesized and evaluated for their pharmacological properties2.



Molecular Structure Analysis

The molecular structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide consists of 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not readily available. However, its molecular weight is known to be 432.561.


Scientific Research Applications

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to the compound , has shown potent activity in vitro. These compounds are potent selective class III agents, indicating potential in cardiac electrophysiological applications. They exhibit potency and efficacy in models of reentrant arrhythmias comparable to clinical trial compounds (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These compounds demonstrate high inhibition efficiencies, suggesting their utility in protecting materials against corrosion (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown inhibitory effects on several enzyme activities. Molecular docking studies have been performed to understand the interactions between these compounds and enzymes, offering insights into potential therapeutic applications (Alyar et al., 2019).

Microwave-mediated Synthesis

Efficient synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, demonstrating their potential for various biochemical applications. These methods allow for the construction of novel heterocyclic compounds with potential pharmacological activities (Darweesh et al., 2016).

Antimicrobial Agents

New benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, targeting the DHPS enzyme. These compounds show promising antimicrobial properties against various strains of bacteria, highlighting their potential as novel antimicrobial agents (Azzam et al., 2022).

Safety And Hazards

There is no specific information available on the safety and hazards of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.


Future Directions

The future directions for research on N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not clear due to the lack of available literature on this compound. Further research is needed to understand its synthesis, mechanism of action, and potential applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field or refer to a trusted scientific database.


properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-11-17-18(13-16)28-20(21-17)22-19(25)14-8-7-9-15(12-14)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCZODBATSKEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

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